molecular formula C13H19ClO3S B1399906 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride CAS No. 1018288-96-4

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B1399906
CAS No.: 1018288-96-4
M. Wt: 290.81 g/mol
InChI Key: VKPCJGTUSWPURD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide . The resulting product is then treated with thionyl chloride to form the sulfonyl chloride derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reactive intermediate for the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the properties of a tert-butyl group, a phenoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPCJGTUSWPURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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